Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate
Overview
Description
Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate is a chemical compound with the molecular formula C13H14FNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biological activities .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14FNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.26 . It is a yellow to brown solid .Scientific Research Applications
Catalytic Activity and Biological Applications
Synthesis of Derivatives for Biological Activity Screening Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate derivatives are synthesized for biological screening. For instance, Rao et al. (2019) synthesized 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives using a catalytic process involving nickel ferrite nanoparticles. These derivatives were evaluated for their anti-oxidant and anti-microbial activities, highlighting the compound's role in creating pharmacologically active agents Rao, T. N., Rao, N., Parvatamma, B., Devi, V., & Naidu, T. M. (2019). Bulletin of The Chemical Society of Ethiopia.
Regioselective Addition Studies The compound's utility extends to studies on regioselective addition reactions. Koz’minykh et al. (2006) investigated the regioselective addition of aromatic amines to ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, producing ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates. This research contributes to understanding the chemical behavior of indole derivatives in synthetic chemistry Koz’minykh, V. O., Goncharov, V., Aksenov, A., Koz’minykh, E. N., Lomidze, K., & Berezin, A. (2006). Russian Journal of Organic Chemistry.
Antiallergic Compound Development Moreover, Menciu et al. (1999) prepared a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including ethyl (2-methylindol-3-yl)acetates, in search of novel antiallergic compounds. These efforts underscore the potential therapeutic applications of this compound derivatives in treating allergies Menciu, C., Duflos, M., Fouchard, F., Le Baut, G., Emig, P., Achterrath, U., Szelenyi, I., Nickel, B., Schmidt, J., Kutscher, B., & Günther, E. (1999). Journal of Medicinal Chemistry.
Mechanism of Action
Target of Action
Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate, also known as Ethyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate, is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOJSMQJAHIRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470273 | |
Record name | Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17536-39-9 | |
Record name | Ethyl 5-fluoro-2-methyl-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17536-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.